2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features both indole and sulfonamide functional groups The indole moiety is a significant structure in many biologically active compounds, while the sulfonamide group is known for its medicinal properties
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that 2,4,5-Trichloro-N-[2-(1H-Indol-3-yl)ethyl]benzene-1-sulfonamide might have a similar mode of action.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Some indole derivatives have been found to induce cell apoptosis and inhibit polymerization of tubulin , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide linkage.
Chlorination: The final step involves the chlorination of the benzene ring at the 2, 4, and 5 positions using reagents such as chlorine gas or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide: Unique due to the presence of both indole and sulfonamide groups.
N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,4,5-trichlorobenzenesulfonamide: Lacks the indole moiety, which is crucial for certain biological activities.
Uniqueness
The combination of the indole and sulfonamide groups in this compound makes it a unique compound with potential applications in various fields. The presence of chlorine atoms may also enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c17-12-7-14(19)16(8-13(12)18)24(22,23)21-6-5-10-9-20-15-4-2-1-3-11(10)15/h1-4,7-9,20-21H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPRFKYLJXLMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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